molecular formula C27H44O2 B1160118 Dehydro-delta-tocopherol CAS No. 802909-72-4

Dehydro-delta-tocopherol

Cat. No.: B1160118
CAS No.: 802909-72-4
M. Wt: 400.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity to neutralize free radicals and prevent oxidative stress . This compound also binds to lipid membranes, protecting them from peroxidation and maintaining cellular integrity .

Cellular Effects

The effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- on various cell types are profound. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are critical for cell growth and differentiation . Additionally, this compound affects gene expression by interacting with transcription factors, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes . It also plays a role in cellular metabolism by enhancing mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, initiating a cascade of intracellular signaling events . This compound also acts as an enzyme inhibitor, particularly inhibiting lipoxygenase and cyclooxygenase, which are involved in the inflammatory response . Furthermore, it modulates gene expression by binding to nuclear receptors and influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- change over time. This compound is relatively stable under standard conditions but can degrade when exposed to light and oxygen . Long-term studies have shown that it maintains its antioxidant activity over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated sustained protective effects on cellular function, with minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- vary with different dosages in animal models. At low to moderate doses, it exhibits potent antioxidant and anti-inflammatory effects, improving overall health and reducing the risk of chronic diseases . At high doses, it can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .

Metabolic Pathways

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into water-soluble metabolites that can be excreted via the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is transported and distributed through specific transporters and binding proteins . It is incorporated into lipoproteins, which facilitate its transport through the bloodstream to various tissues . This compound accumulates in lipid-rich areas such as cell membranes and adipose tissue, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is crucial for its activity. It is predominantly found in the endoplasmic reticulum and mitochondria, where it protects against oxidative damage and supports cellular function . Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its optimal localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro-delta-tocopherol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-chroman-6-ol with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Mechanism of Action

The mechanism by which Dehydro-delta-tocopherol exerts its effects involves interactions with molecular targets and pathways within cells. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it may modulate specific signaling pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h15,17-22,28H,7-14,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGYJQTVMVOWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(C=C2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What kind of bioactivity could be expected from compounds isolated from Stemona species, and how are these compounds typically characterized?

A1: Stemona species are known to produce various bioactive compounds, including alkaloids and tocopherol derivatives. Research on Stemona sessilifolia [] revealed the presence of bibenzyls and tocopherols exhibiting antibacterial activities, particularly against Staphylococcus aureus and S. epidermidis. Another study [] highlighted the presence of alkaloids like tuberostemonine and stemoninine in Stemona tuberosa which showed variations in their accumulation depending on the plant's geographical location. These compounds are often characterized and quantified using techniques like HPLC-UV-DAD/ELSD and NMR [, ].

Q2: How does the structure of these naturally derived compounds relate to their observed biological activities?

A2: The structure-activity relationship (SAR) is crucial in understanding how different structural features of a compound contribute to its bioactivity. For instance, in Stemona tuberosa, the presence of specific alkaloids like tuberostemonine or stemoninine could be linked to variations in flower morphology and potentially different bioactivities []. Further research focusing on the SAR of "2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-" would be needed to understand how its structure relates to potential biological effects.

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